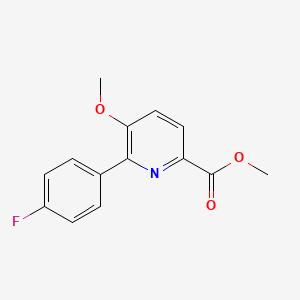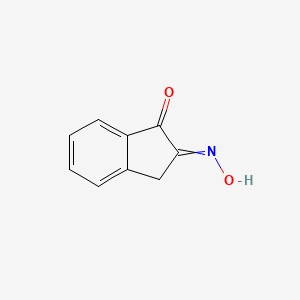![molecular formula C17H19FN2O2 B7883544 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine is an organic compound belonging to the class of morpholine derivatives. The presence of a morpholine ring, a fluorophenyl group, and a methoxy-pyridinyl segment makes this compound unique and potentially valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of 6-(4-Fluorophenyl)-5-methoxy-2-pyridinecarboxaldehyde. This can be achieved through the reaction of 4-Fluoroaniline with 2,6-dichloropyridine in the presence of a base, followed by methoxylation.
Step 2: The resulting aldehyde undergoes a reductive amination with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.
Industrial Production Methods:
The industrial preparation of this compound follows the same general synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring may be oxidized to form N-oxide derivatives.
Reduction: Reduction can be performed on the fluorophenyl group to produce a cyclohexyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring, replacing it with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium/carbon catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation forms N-oxide derivatives.
Reduction results in cyclohexyl derivatives.
Substitution leads to various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry due to its unique structural features.
Biology:
Studied for potential use as a molecular probe to investigate biological systems.
Exhibits binding affinity for certain proteins and receptors, making it a candidate for drug discovery.
Medicine:
Potential use in the development of novel pharmaceuticals, especially those targeting specific receptors or enzymes.
Investigated for its therapeutic effects in various diseases, including cancer and neurological disorders.
Industry:
Used in the production of specialty chemicals.
Employed in the design of advanced materials with unique properties.
Mécanisme D'action
Similar compounds include 4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine and 4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.
The fluorine substituent in the compound of interest often enhances its lipophilicity and biological activity compared to its chloro and bromo analogs.
Comparaison Avec Des Composés Similaires
4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
4-{[6-(4-Methylphenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
There you have it! 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine, broken down and served up. Fascinating stuff!
Propriétés
IUPAC Name |
4-[[6-(4-fluorophenyl)-5-methoxypyridin-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-21-16-7-6-15(12-20-8-10-22-11-9-20)19-17(16)13-2-4-14(18)5-3-13/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTVWZAVWBHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
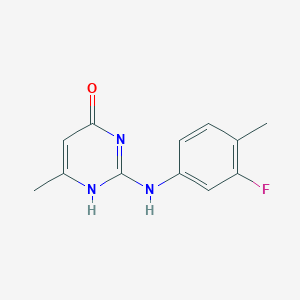
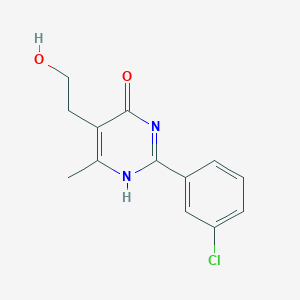
![1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione](/img/structure/B7883484.png)
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B7883494.png)
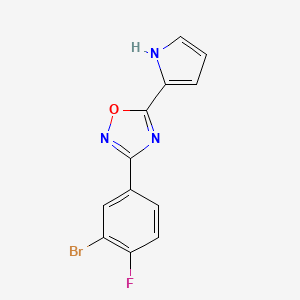
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B7883500.png)

![7-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7883517.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
![Methyl 4-methoxy-2-{[2-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7883532.png)
